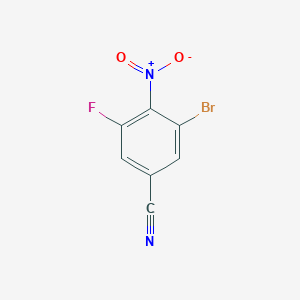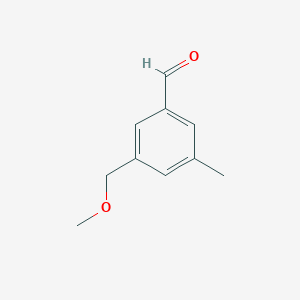
3',5'-Difluoro-biphenyl-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two phenyl rings connected by a single bond, with an amine group attached to the third carbon of one phenyl ring and two fluorine atoms attached to the 3’ and 5’ positions of the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of liquid crystals for display technologies and as a component in specialty polymers.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The amine group can form hydrogen bonds with active sites, while the biphenyl structure provides a rigid framework that can interact with hydrophobic regions of the target molecules.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: can be compared with other biphenyl derivatives, such as:
[1,1’-Biphenyl]-3-amine: Lacks the fluorine atoms, resulting in different chemical and physical properties.
[1,1’-Biphenyl]-4-amine, 4’-fluoro-: Contains a single fluorine atom, which may affect its reactivity and biological activity differently.
[1,1’-Biphenyl]-3,3’,5,5’-tetrafluoro-: Contains four fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
The unique combination of the amine group and the specific positioning of the fluorine atoms in [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-
Eigenschaften
Molekularformel |
C12H9F2N |
|---|---|
Molekulargewicht |
205.2 g/mol |
IUPAC-Name |
3-(3,5-difluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7H,15H2 |
InChI-Schlüssel |
ZHFWIDMOBAWKST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide](/img/structure/B1511512.png)
![2-[3-(Benzyloxy)phenyl]-6-methoxypyridine](/img/structure/B1511517.png)

![1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine](/img/structure/B1511519.png)
![1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1511521.png)



![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1511525.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile](/img/structure/B1511532.png)


